Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride

Lipophilicity LogP Physicochemical profiling

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride is a halogenated nitro‑aromatic piperidine‑4‑carboxylate supplied as a hydrochloride salt. The molecule combines an electron‑withdrawing 4‑fluoro‑5‑methyl‑2‑nitrophenyl ring with a piperidine‑4‑carboxylate ethyl ester, yielding a molecular formula of C₁₅H₂₀ClFN₂O₄ and a molecular weight of 346.78 g mol⁻¹.

Molecular Formula C15H20ClFN2O4
Molecular Weight 346.78 g/mol
CAS No. 1261079-71-3
Cat. No. B1394586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride
CAS1261079-71-3
Molecular FormulaC15H20ClFN2O4
Molecular Weight346.78 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=C(C=C(C(=C2)C)F)[N+](=O)[O-].Cl
InChIInChI=1S/C15H19FN2O4.ClH/c1-3-22-15(19)11-4-6-17(7-5-11)13-8-10(2)12(16)9-14(13)18(20)21;/h8-9,11H,3-7H2,1-2H3;1H
InChIKeyPYAINGQIYTYMTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride (CAS 1261079-71-3): Core Identity and Procurement Profile


Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride is a halogenated nitro‑aromatic piperidine‑4‑carboxylate supplied as a hydrochloride salt. The molecule combines an electron‑withdrawing 4‑fluoro‑5‑methyl‑2‑nitrophenyl ring with a piperidine‑4‑carboxylate ethyl ester, yielding a molecular formula of C₁₅H₂₀ClFN₂O₄ and a molecular weight of 346.78 g mol⁻¹ . Commercial offerings typically specify purity ≥97 % , and the free‑base form is catalogued under CAS 1261106‑11‑9 . The compound is listed predominantly as a research intermediate for medicinal chemistry and chemical biology programmes.

Why Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride Cannot Be Replaced by Simple Nitrophenyl‑Piperidine Analogues


Removing the 4‑fluoro and 5‑methyl substituents—as in the closest commercially available analogue ethyl 1‑(4‑nitrophenyl)piperidine‑4‑carboxylate—significantly alters the lipophilicity and hydrogen‑bonding landscape of the molecule. The target compound exhibits a computed logP of 3.25 versus 2.6 for the des‑fluoro/des‑methyl comparator , a shift of +0.65 log units that can influence membrane permeability, off‑target binding, and pharmacokinetic profile. Simultaneously, the replacement of the nitro‑only phenyl ring with the 4‑fluoro‑5‑methyl‑2‑nitrophenyl group reduces the hydrogen‑bond acceptor count from 5 to 4 [1], potentially modifying interactions with biological targets. Consequently, interchange with a simpler nitrophenyl analogue risks altering key physicochemical parameters that underpin solubility, permeability, and molecular recognition in lead‑optimisation campaigns.

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride: Quantified Differentiation Data for Evidence‑Based Procurement


Lipophilicity Comparison: LogP 3.25 vs. 2.6 for the Des‑Fluoro/Des‑Methyl Analogue

The target compound registers a calculated logP of 3.25 (Fluorochem), whereas the structurally simplified analogue ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985‑30‑7) returns an XLogP3 of 2.6 . The +0.65 log increase is consistent with the addition of a fluorine atom and a methyl group to the aromatic ring.

Lipophilicity LogP Physicochemical profiling

Hydrogen‑Bond Acceptor Count: 4 vs. 5 HBA Alters Molecular Recognition Capacity

The target contains 4 hydrogen‑bond acceptors (two nitro oxygens, ester carbonyl, ester ether oxygen) compared with 5 HBA for ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, which exposes an additional acceptor vector through the nitro group without steric/electronic shielding from the adjacent fluoro and methyl substituents [1].

Hydrogen bonding HBA Drug likeness

Molecular Weight: 346.78 g/mol vs. 278.30 g/mol Informs Fragment Growth Strategy

The hydrochloride salt of the target has a MW of 346.78 g mol⁻¹, whereas the comparator ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (free base) weighs 278.30 g mol⁻¹ [1]. The +68.48 Da increase arises from the added fluorine, methyl, and HCl components.

Molecular weight Lead-likeness Fragment-based design

Commercial Purity Specification: ≥97 % Provides Tighter Quality Control vs. Common 95 % Analogues

Fluorochem lists the target hydrochloride at ≥97 % purity . In contrast, the closest analogue ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate is typically offered at 95 % (AKSci, Chembase) . The 2‑percentage‑point improvement reduces the burden of unidentified impurities in downstream synthetic or biological assays.

Purity Quality control Procurement

Procurement‑Guiding Application Scenarios for Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride


Advanced Intermediate for Kinase or GPCR Targeted Libraries

The 4‑fluoro‑5‑methyl‑2‑nitrophenyl group is a versatile handle for subsequent reduction to the aniline, enabling rapid diversification into amide, sulfonamide, or urea libraries. The higher logP of the target scaffold may bias the resulting library toward CNS‑penetrant chemical space, complementing more polar nitro‑phenyl starting materials .

Physicochemical Probe for Structure–Permeability Relationship Studies

With a well‑characterised logP of 3.25 and a reduced HBA count relative to des‑fluoro/des‑methyl analogues, the compound can serve as a calibrated probe in systematic permeability assays (e.g., PAMPA, Caco‑2) to quantify the contribution of fluorine and methyl substitution to passive diffusion .

Salt‑Form Enabled Formulation Feasibility Screening

The hydrochloride salt form provides a convenient, pre‑formed ionic species for solubility measurements in biorelevant media, facilitating early formulation screens without requiring in‑house salt preparation. Researchers progressing hits from free‑base screening collections can directly compare dissolution profiles with the hydrochloride salt.

Computational Chemistry Benchmarking of Halogen and Nitro Electronic Effects

The juxtaposition of fluorine, methyl, and nitro substituents on the same phenyl ring creates a distinctive electron‑density profile. This compound is therefore useful for validating DFT or semi‑empirical calculations of substituent effects, offering a more complex electronic environment than the simpler 4‑nitrophenyl analogue [1].

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